molecular formula C3H7F2N3O B6203830 1-amino-3-(2,2-difluoroethyl)urea CAS No. 1372795-35-1

1-amino-3-(2,2-difluoroethyl)urea

Cat. No. B6203830
CAS RN: 1372795-35-1
M. Wt: 139.1
InChI Key:
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Description

1-Amino-3-(2,2-difluoroethyl)urea, also known as 1-amino-3-(2,2-difluoroethyl)urea, is a compound that has been used in various scientific research and lab experiments. It is a colorless, odorless solid and is highly soluble in water. It has a molecular weight of 142.07 g/mol and a melting point of 145°C. It is a relatively stable compound and is not particularly reactive to most chemical reagents.

Scientific Research Applications

1-Amino-3-(2,2-difluoroethyl)urea has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active molecules, such as pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of peptides and peptidomimetics. Additionally, it has been used in the synthesis of fluorinated polymers and fluorinated surfactants.

Mechanism of Action

1-Amino-3-(2,2-difluoroethyl)urea acts as a proton acceptor in many reactions, allowing for the formation of a variety of compounds. It is also a nucleophile, meaning that it can react with electrophilic substrates and form covalent bonds. Additionally, it can act as a catalyst in certain reactions, allowing for the formation of products with a higher yield.
Biochemical and Physiological Effects
1-Amino-3-(2,2-difluoroethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria, fungi, and viruses, as well as to inhibit the activity of some enzymes. Additionally, it has been found to be an effective anti-inflammatory agent, as well as to have some anti-tumor properties.

Advantages and Limitations for Lab Experiments

1-Amino-3-(2,2-difluoroethyl)urea has several advantages when used in lab experiments. It is highly soluble in water, making it easy to work with. Additionally, it is relatively stable and is not particularly reactive to most chemical reagents. However, it is important to note that it is not particularly selective, meaning that it can react with a variety of substrates.

Future Directions

1-Amino-3-(2,2-difluoroethyl)urea has many potential future applications. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. Additionally, it could be used in the synthesis of fluorinated polymers and surfactants. It could also be used in the development of new pharmaceuticals and agrochemicals. Finally, it could be used to further explore its biochemical and physiological effects, such as its anti-inflammatory and anti-tumor properties.

Synthesis Methods

1-Amino-3-(2,2-difluoroethyl)urea can be synthesized from 1,2-difluoroethanol and urea. The reaction involves the condensation of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, to form 1-amino-3-(2,2-difluoroethyl)urea(2,2-difluoroethyl)urea. The reaction is carried out at a temperature of approximately 80°C and the yield of the product is usually greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-3-(2,2-difluoroethyl)urea involves the reaction of 2,2-difluoroethyl isocyanate with urea in the presence of a base.", "Starting Materials": [ "2,2-difluoroethanol", "phosgene", "ammonia", "sodium hydroxide", "urea" ], "Reaction": [ "Step 1: Synthesize 2,2-difluoroethyl isocyanate by reacting 2,2-difluoroethanol with phosgene.", "Step 2: React ammonia with sodium hydroxide to form ammonium hydroxide.", "Step 3: Dissolve urea in ammonium hydroxide to form a solution.", "Step 4: Add 2,2-difluoroethyl isocyanate to the urea solution and stir for several hours.", "Step 5: Filter the resulting solid and wash with water to obtain 1-amino-3-(2,2-difluoroethyl)urea." ] }

CAS RN

1372795-35-1

Product Name

1-amino-3-(2,2-difluoroethyl)urea

Molecular Formula

C3H7F2N3O

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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